molecular formula C15H18N6OS B15101874 1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B15101874
M. Wt: 330.4 g/mol
InChI Key: OIYUGBISIZNKFS-UHFFFAOYSA-N
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Description

1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound featuring a triazole and pyrazole ring system

Preparation Methods

The synthesis of 1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar compounds include other triazole and pyrazole derivatives, such as:

Biological Activity

1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex heterocyclic compound that integrates triazole and pyrazole moieties. This article explores its biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Molecular Formula : C16H19N5O
  • Molecular Weight : Approximately 297.35 g/mol

Biological Activities

This compound exhibits a variety of biological activities, including:

1. Anticancer Activity
Research indicates that derivatives of triazole and pyrazole often demonstrate significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

Compound Cell Line IC50 (µM)
Compound AHCT1166.2
Compound BT47D27.3

These findings suggest that the compound may inhibit cancer cell proliferation through specific interactions with cellular targets.

2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar triazole compounds have demonstrated effectiveness against a range of pathogenic bacteria, indicating potential applications in treating infections.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial survival.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways, promoting apoptosis in cancer cells or inhibiting bacterial growth.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

Study on Triazole Derivatives
A study synthesized various triazole derivatives and tested their anticancer properties. The results indicated that modifications in the side chains significantly affected their potency against different cancer cell lines.

In Vitro Assays
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound against human cancer cell lines. Results showed a dose-dependent response, highlighting its potential as an anticancer agent.

Properties

Molecular Formula

C15H18N6OS

Molecular Weight

330.4 g/mol

IUPAC Name

2-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C15H18N6OS/c1-9(2)7-13-16-15(19-18-13)17-14(22)11-8-10(20-21(11)3)12-5-4-6-23-12/h4-6,8-9H,7H2,1-3H3,(H2,16,17,18,19,22)

InChI Key

OIYUGBISIZNKFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC=CS3

Origin of Product

United States

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